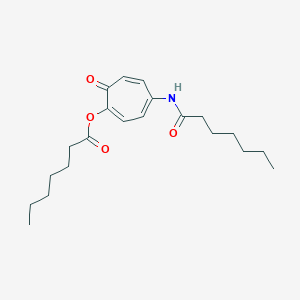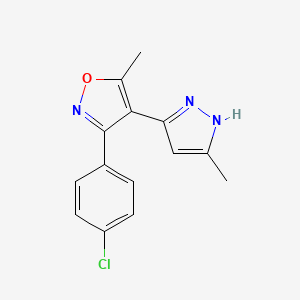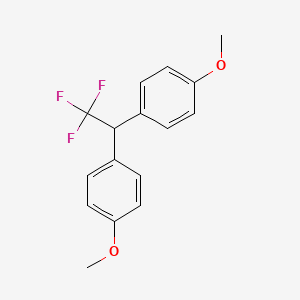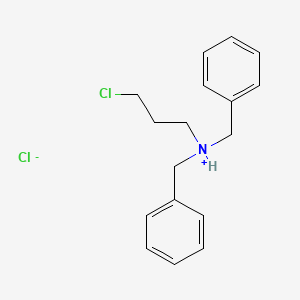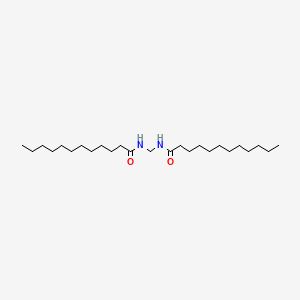
Dodecanamide, N,N'-methylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N,N’-methylenebis- is a chemical compound with the molecular formula C25H50N2O2 and a molecular weight of 410.6767 . It is also known by its IUPAC name, N,N’-Methylenebis-n-dodecanamide . This compound is characterized by its long carbon chain and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecanamide, N,N’-methylenebis- can be synthesized through a reaction involving lauroyl chloride and diaminomethane dihydrochloride . The process typically involves the following steps:
Reaction Setup: Lauroyl chloride is added to a stirred solution of diaminomethane dihydrochloride in tetrahydrofuran (THF) at 0°C.
Addition of Pyridine: Pyridine is added dropwise to the mixture over 10 minutes at 0°C.
Stirring: The suspension is stirred at room temperature for 12 hours.
Filtration and Washing: The resulting solid is filtered and washed with water.
Drying and Recrystallization: The solid is dried in vacuo and recrystallized from ethanol to obtain the final product.
Industrial Production Methods
Industrial production of Dodecanamide, N,N’-methylenebis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, N,N’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N,N’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism by which Dodecanamide, N,N’-methylenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide groups in the compound can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanamide, N,N’-1,6-hexanediylbis-: Similar in structure but with a different linker between the amide groups.
N,N’-Methylenebisacrylamide: Used as a crosslinker in polymer chemistry.
Uniqueness
Dodecanamide, N,N’-methylenebis- is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its long carbon chain and amide groups make it particularly useful in applications requiring hydrophobic interactions and hydrogen bonding .
Eigenschaften
CAS-Nummer |
5136-45-8 |
|---|---|
Molekularformel |
C25H50N2O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
N-[(dodecanoylamino)methyl]dodecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-3-5-7-9-11-13-15-17-19-21-24(28)26-23-27-25(29)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
ZZJXLPCLJWLLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


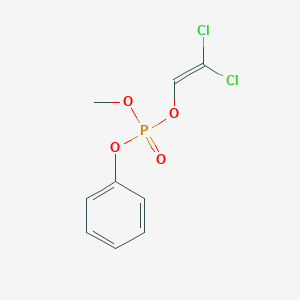
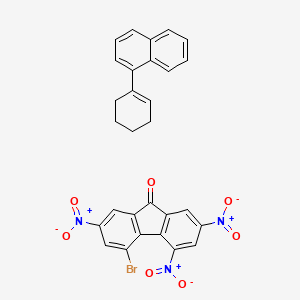
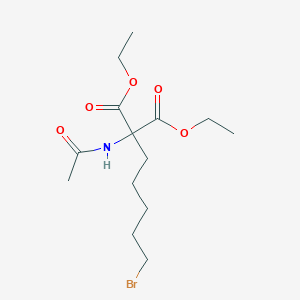
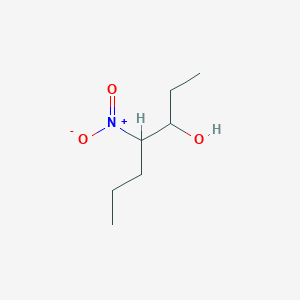
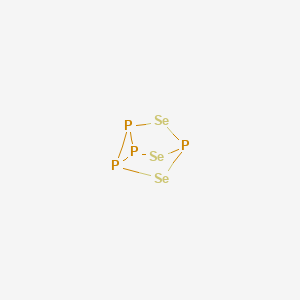
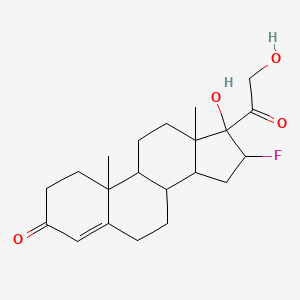
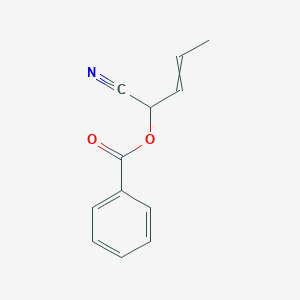
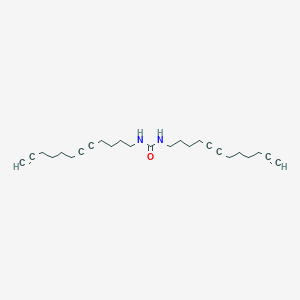
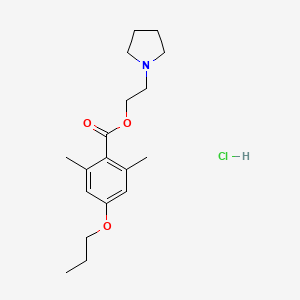
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
